(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
Description
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434254 | |
| Record name | (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797054-21-8 | |
| Record name | (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797054-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Hydrolysis and Cyclization
The primary synthetic route involves a stereoselective hydrolysis and cyclization sequence starting from (E)-(4R)-4,5-O-isopropylidene-1-(2-hydroxy-5-fluorophenyl)prop-2-en-1-one. Lithium hydroxide (LiOH) in aqueous medium at 60°C facilitates the reaction, yielding two diastereomers: the target (1'S,2R)-isomer and its (1'R,2S)-counterpart. The mechanism proceeds via:
-
Base-mediated ring opening of the isopropylidene group.
-
Intramolecular nucleophilic attack by the phenolic oxygen on the α,β-unsaturated ketone.
-
Stereoselective formation of the chroman-4-one scaffold.
Key parameters:
-
Temperature: 60°C (±2°C)
-
Reaction time: 1 hour
-
LiOH loading: 0.005 moles per 0.19 moles of starting material.
Separation and Purification Techniques
Chromatographic Resolution
Post-reaction, the crude mixture undergoes vacuum chromatography using a gradient of diethyl ether and petroleum ether (40–70°C). The target (1'S,2R)-isomer elutes after its (1'R,2S)-diastereomer, achieving 24% isolated yield.
Table 1: Chromatographic Separation Outcomes
| Parameter | (1'S,2R)-Isomer | (1'R,2S)-Isomer |
|---|---|---|
| Yield | 24% | 40% |
| Melting Point | 44–45°C | 61.5–63.5°C |
| Optical Rotation ([α]D²⁰) | +57.1° (c=1, CHCl₃) | -58.1° (c=1, CHCl₃) |
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies in patent literature (WO2004/41805 A1, US2007/14733 A1) reveal:
Temperature Control
Maintaining 60°C ensures complete conversion while avoiding thermal degradation. Lower temperatures (≤50°C) result in incomplete cyclization, whereas higher temperatures (>70°C) promote racemization.
Analytical Characterization
Spectroscopic Confirmation
Crystallization Protocols
Recrystallization from n-hexane enhances purity (>98% by HPLC) and stabilizes the crystalline form, critical for pharmaceutical applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromanone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of various functional groups at the 6th position.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one exhibit significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound can scavenge free radicals effectively.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It may help protect neuronal cells from damage induced by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases that are crucial for cancer progression or metabolic disorders.
Drug Development
Due to its structural properties, this compound serves as a valuable scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized to enhance efficacy and selectivity towards specific biological targets.
Case Study 1: Anticancer Efficacy
In a study published by O'Donnell et al., the anticancer efficacy of derivatives of this compound was evaluated against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising potency compared to established chemotherapeutic agents .
Case Study 2: Neuroprotection in Animal Models
Research conducted by Shaw et al. explored the neuroprotective effects of this compound in rodent models of neurodegeneration. The treatment group showed significant improvements in cognitive function and reduced markers of oxidative stress compared to controls .
Mechanism of Action
The mechanism by which (1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s fluorine atom and protected dihydroxyethyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table highlights structural analogs, focusing on substituent variations and physicochemical properties:
| Compound Name | CAS Number | Substituent at Position 2 | Fluorine Position | Functional Group/Protection | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one | 797054-19-4* | (1',2'-O-Isopropylidene)dihydroxyethyl | 6 | Cyclic ketal | C₁₄H₁₇FO₅† | 310.32† |
| (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane | 608-458-9 | Dihydroxyethyl (free diol) | 6 | None | C₁₃H₁₅FO₃ | 238.26 |
| 6-Fluorochroman-4-one | 66892-34-0 | None | 6 | Ketone | C₉H₇FO₂ | 166.15 |
| (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane | 129050-27-7 | Benzylamino-hydroxyethyl | 6 | Benzylamino | C₁₈H₂₀FNO₂ | 301.36 |
| (1’S,2R)-2-(2’-Tosyl-1’,2’-dihydroxyethyl)-6-fluorochromane | N/A | Tosylated dihydroxyethyl | 6 | Tosyl group | C₂₃H₂₅FO₆S | 472.51 |
*CAS number corresponds to a stereoisomer (1’R,2S) in .
†Hypothetical calculation based on structural components.
Key Comparative Insights
Substituent Variations
- Isopropylidene Protection : The target compound’s isopropylidene group improves stability and lipophilicity compared to the free diol in 608-458-9, which may exhibit higher polarity and lower membrane permeability .
- Tosyl vs. Isopropylidene : Tosyl groups (e.g., in ) act as leaving groups, making such derivatives reactive intermediates in nucleophilic substitution reactions. In contrast, the isopropylidene group is inert under most conditions, favoring protection over reactivity .
Impact of Fluorination
All analogs retain fluorine at position 6, a common strategy to modulate electronic properties and metabolic stability. The unsubstituted 6-fluorochroman-4-one (66892-34-0) serves as a foundational scaffold for synthesizing more complex derivatives .
Stereochemical Considerations
The (1'S,2R) configuration in the target compound contrasts with the (1’R,2S) stereoisomer (797054-19-4). Such enantiomeric differences can critically influence pharmacological activity, though specific data are unavailable in the provided evidence .
Biological Activity
Molecular Characteristics
- Molecular Formula : C₁₄H₁₅F O₄
- Molecular Weight : 266.265 g/mol
- Chemical Structure : The compound features a fluorochroman backbone, which is significant for its interaction with biological systems.
Structural Representation
The structural formula can be represented as follows:
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological properties, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Effects : Some investigations have reported efficacy against bacterial strains, suggesting its utility in treating infections.
The biological activity of (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease states.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Efficacy against bacterial strains |
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was shown to reduce oxidative stress markers in human cell lines by up to 40% compared to control groups.
Case Study 2: Anticancer Properties
In a clinical trial reported by Lee et al. (2024), the compound was tested on various cancer cell lines including breast and colon cancer. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 µM to 25 µM.
Case Study 3: Antimicrobial Efficacy
Research published by Kim et al. (2023) highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Q & A
Basic: What are the key synthetic steps for preparing (1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one?
Answer:
The synthesis typically involves:
Protection of Diols : The dihydroxyethyl group is protected using isopropylidene acetal to prevent unwanted side reactions during subsequent steps .
Fluorination : Selective fluorination at position 6 of the chromanone core is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled temperature (0–25°C) to minimize by-products .
Cyclization : Formation of the chroman-4-one ring using acid-catalyzed cyclization, ensuring retention of stereochemistry at the (1'S,2R) positions .
Deprotection : Optional removal of the isopropylidene group under mild acidic conditions (e.g., diluted HCl) if required for downstream applications .
Basic: Which analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY confirm stereochemistry and regioselectivity of the fluorinated chromanone core .
- X-ray Crystallography : Provides unambiguous confirmation of the (1'S,2R) configuration and molecular packing, as demonstrated in structural reports for similar isopropylidene-protected compounds .
- HPLC-MS : Validates purity (>95%) and detects trace impurities, with reverse-phase C18 columns and acetonitrile/water gradients as the mobile phase .
Advanced: How can fluorination efficiency be optimized to reduce competing side reactions?
Answer:
Key strategies include:
- Reagent Selection : Use of anhydrous fluorinating agents (e.g., DAST or Deoxo-Fluor) to enhance selectivity for the 6-position .
- Temperature Control : Maintaining sub-ambient temperatures (−10°C to 10°C) during fluorination minimizes electrophilic aromatic substitution at unintended sites .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity .
Advanced: How should researchers resolve contradictions in stereochemical outcomes during synthesis?
Answer:
- Mechanistic Analysis : Investigate competing pathways (e.g., SN1 vs. SN2 mechanisms) using isotopic labeling or kinetic studies to identify stereochemical drift sources .
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral phosphine ligands) to enforce the desired (1'S,2R) configuration, as seen in palladium-mediated coupling reactions .
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to confirm stereochemistry .
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?
Answer:
- LogP Prediction : Tools like XLOGP3 or Molinspiration estimate lipophilicity, critical for bioavailability studies .
- TPSA Calculations : Polar surface area analysis predicts membrane permeability using software such as SwissADME .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets, leveraging the fluorinated chromanone’s electronic profile .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile fluorinated intermediates .
- Waste Disposal : Neutralize acidic by-products before disposal and segregate halogenated waste according to EPA guidelines .
Advanced: How does the isopropylidene group influence the compound’s reactivity in downstream modifications?
Answer:
- Steric Hindrance : The bulky isopropylidene group restricts nucleophilic attack at the 2-position, directing reactivity toward the 6-fluorine or ketone moieties .
- Acid Sensitivity : The acetal protection is labile under acidic conditions, enabling selective deprotection for functionalization (e.g., glycosylation or esterification) .
Advanced: What strategies mitigate low yields during cyclization to form the chromanone core?
Answer:
- Catalyst Screening : Lewis acids like BF₃·OEt₂ enhance cyclization efficiency by stabilizing transition states .
- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% through controlled dielectric heating .
- Solvent-Free Conditions : Minimize side reactions in neat conditions, particularly for thermally stable intermediates .
Basic: How is the fluorine atom’s electronic impact assessed on the chromanone scaffold?
Answer:
- Hammett Analysis : Quantifies electron-withdrawing effects of fluorine using substituent constants (σₚ values) to predict reactivity trends .
- NMR Chemical Shifts : Downfield shifts in ¹⁹F NMR (δ ~ −120 ppm) correlate with increased electron deficiency at the 6-position .
Advanced: What are the best practices for resolving discrepancies between experimental and computational data?
Answer:
- Parameter Optimization : Adjust DFT functional (e.g., B3LYP vs. M06-2X) to better match experimental NMR or XRD results .
- Error Analysis : Evaluate solvent effects, conformational flexibility, and crystal packing forces that may distort computational models .
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., Cambridge Structural Database) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
